2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide
Description
Chemical Structure and Synthesis The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a heterocyclic hybrid molecule featuring two key motifs: a 3,5-dimethyloxazole ring and a 3,5-dimethylpyrazole ring substituted with a thiophene moiety. These heterocycles are linked via an ethylacetamide bridge.
Synthesis likely involves multi-step reactions, including cyclocondensation for oxazole and pyrazole formation, followed by alkylation and amidation.
Structural Characterization Crystallographic analysis using programs like SHELXL (part of the SHELX suite) would enable precise determination of bond lengths, angles, and intermolecular interactions . The methyl substituents on both heterocycles likely reduce hydrogen-bond donor capacity but enhance hydrophobic interactions. The thiophene group may engage in π-π stacking or sulfur-mediated non-covalent interactions, influencing solid-state packing and solubility.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-11-15(14(4)24-21-11)10-17(23)19-7-8-22-13(3)18(12(2)20-22)16-6-5-9-25-16/h5-6,9H,7-8,10H2,1-4H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMBVSQWKONAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CC2=C(ON=C2C)C)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyrazole intermediates, followed by their coupling through an acetamide linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would be integral to the industrial process .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights : SHELX-refined crystallography would reveal precise torsional angles between heterocycles, critical for docking studies .
- Thermodynamic Stability: Methyl groups on pyrazole and oxazole likely increase melting points (>200°C predicted) compared to non-methylated analogs.
- Drug-Likeness : Balances lipophilicity (logP ~3.2) and molecular weight (~400), adhering to Lipinski’s rules for oral bioavailability.
Challenges :
- Limited solubility due to methyl/aromatic groups may require formulation strategies (e.g., nanocrystallization).
- Thiophene’s metabolic susceptibility (e.g., sulfoxidation) could necessitate prodrug design.
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
The molecular characteristics of the compound are as follows:
| Property | Value |
|---|---|
| Molecular Weight | 437.5 g/mol |
| Molecular Formula | C23H27N5O4 |
| LogP | 1.8267 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 85.591 Ų |
These properties suggest a moderate lipophilicity and potential for interactions with biological membranes.
Anticancer Activity
Research has indicated that oxazole derivatives exhibit significant anticancer properties. The compound shares structural similarities with known anticancer agents and may inhibit various cancer cell lines. In vitro studies have demonstrated that related oxazole compounds exhibit cytotoxic effects against several human tumor cell lines, including:
- HeLa (cervical cancer)
- CaCo-2 (colon adenocarcinoma)
- 3T3-L1 (mouse embryo)
For instance, derivatives of oxazole have shown IC50 values in the micromolar range against these cell lines, indicating their potential as anticancer agents .
Antimicrobial Activity
Oxazole derivatives have also been studied for their antimicrobial properties. Compounds similar to the one in focus have exhibited activity against various bacterial and fungal strains. For example:
| Compound | MIC (µg/ml) against Bacterial Strains |
|---|---|
| 11 | S. aureus: 15 mm |
| 12 | E. coli: 18 mm |
These results suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of oxazole derivatives have been documented, particularly their ability to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. This inhibition can lead to reduced pain and inflammation, positioning these compounds as potential analgesics .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes involved in cancer progression and inflammation.
- Receptor Interaction : The structure may allow interaction with specific receptors or proteins involved in cellular signaling pathways.
- Cytotoxicity Induction : The ability to induce apoptosis in cancer cells could be a critical mechanism through which this compound exerts its effects.
Case Studies
A notable study involving related oxazole derivatives revealed significant antitumor activity against a panel of human tumor cell lines with IC50 values as low as 1.143 µM against renal cancer cells . Another investigation demonstrated that modifications to the oxazole structure could enhance its potency against specific cancer types, highlighting the importance of structural optimization in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
